Isopatulin

説明

Isopatulin has been reported in Penicillium griseofulvum, Penicillium vulpinum, and other organisms with data available.

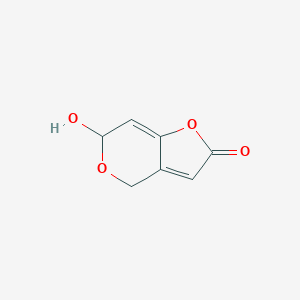

structure in first source

Structure

3D Structure

特性

IUPAC Name |

6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMSNKHUHZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)OC2=CC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990610 | |

| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70402-10-7 | |

| Record name | Neopatulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPATULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isopatulin Biosynthesis Pathway in Penicillium Species

Executive Summary

Isopatulin is a polyketide-derived mycotoxin and a key intermediate in the biosynthesis of the more widely known toxin, patulin. Produced by several species of the genus Penicillium, notably P. expansum and P. griseofulvum, these toxins pose a significant threat to food safety, particularly in apples and apple-derived products. Understanding the intricate enzymatic steps and genetic regulation of the isopatulin/patulin pathway is critical for developing strategies to mitigate contamination, and it offers a fascinating model for studying fungal secondary metabolism. This guide provides a comprehensive technical overview of the isopatulin biosynthetic pathway, detailing the genetic architecture, the enzymatic cascade, key regulatory influences, and field-proven methodologies for its investigation. It is intended for researchers in mycology, natural products chemistry, and drug development seeking to deepen their understanding of this complex metabolic network.

The Core Biosynthetic Pathway: A Multi-Enzymatic Assembly Line

The biosynthesis of isopatulin is not an isolated process but an integral part of the larger patulin production pathway. The entire sequence is orchestrated by a set of genes co-located on the chromosome in a biosynthetic gene cluster (BGC), commonly referred to as the pat cluster.[1][2][3] This genetic arrangement ensures the coordinated expression of all necessary enzymes for the efficient conversion of simple precursors into the final complex molecule.

The Genetic Blueprint: The pat Gene Cluster

Genomic studies in Penicillium species have identified a conserved pat gene cluster spanning approximately 40-60 kb, which contains the 15 genes (patA through patO) required for toxin production.[1][4] This cluster includes genes encoding the core synthase, tailoring enzymes (e.g., oxidoreductases, dehydrogenases), transporters, and a pathway-specific transcription factor (patL) that governs the expression of the other genes.[1][2] The presence and integrity of this cluster are definitive indicators of a species' potential to produce patulin and its precursors.[1]

Step-by-Step Enzymatic Conversions

The pathway begins with primary metabolism building blocks and proceeds through a series of highly specific enzymatic reactions.

-

Initiation by Polyketide Synthase: The pathway is initiated by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), encoded by the patK gene.[1] This type I polyketide synthase catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form the aromatic core of the molecule, 6-methylsalicylic acid (6-MSA).[1][5] This foundational step is a hallmark of many fungal polyketide syntheses.

-

Aromatic Modifications: Following the synthesis of 6-MSA, a series of tailoring enzymes modify the aromatic ring. This includes a decarboxylation reaction, likely catalyzed by the enzyme encoded by patG, to form m-cresol.[1] Subsequently, two hydroxylation steps, mediated by cytochrome P450 monooxygenases (patH and patI), convert m-cresol first to m-hydroxybenzyl alcohol and then to gentisyl alcohol.[1]

-

Oxidation and Epoxidation: Gentisyl alcohol is oxidized to gentisaldehyde. Following this, a critical epoxidation reaction occurs, converting the aromatic precursor into the reactive intermediate, isoepoxydon.[1][2] Isoepoxydon is a pivotal branching point and a crucial intermediate in the pathway.[6]

-

Formation of Isopatulin (Neopatulin): Isoepoxydon exists in equilibrium with its oxidized form, phyllostine. This reversible interconversion is catalyzed by the NADP-dependent isoepoxydon dehydrogenase (IDH), the product of the patN gene.[7][8] Studies using patulin-negative mutants have shown that phyllostine is the more immediate precursor to the subsequent intermediates.[7] From phyllostine, the pathway proceeds to form isopatulin , an isomer of patulin also known as neopatulin .[2][5][9] While the specific enzyme for this step has not been definitively assigned a pat gene name, its position in the pathway is well-established through the accumulation of intermediates in blocked mutants.[5][9]

-

Final Conversion to Patulin: Isopatulin is then converted to (E)-ascladiol.[5][10] This penultimate intermediate is the direct substrate for the final enzyme in the pathway, patulin synthase, which is encoded by the patE gene.[11] This GMC oxidoreductase catalyzes the oxidative cyclization of (E)-ascladiol to form the stable γ-lactone ring of patulin.[11]

Pathway Visualization

The following diagram illustrates the core enzymatic steps from the central intermediate, gentisaldehyde, to the final product, patulin, highlighting the position of isopatulin.

Experimental Methodologies for Pathway Elucidation

Workflow for Gene Function Characterization

A logical workflow is essential for systematically dissecting the function of each gene within the pat cluster.

Protocol: Targeted Gene Knockout via CRISPR/Cas9

The causality behind this protocol is to create a precise double-strand break at a target gene locus, which the cell's repair machinery then fixes via homologous recombination using a provided DNA template. This template replaces the gene with a selectable marker, creating a null mutant.

Objective: To delete a target pat gene in Penicillium expansum.

Methodology:

-

sgRNA Design: Design and synthesize two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene. This ensures complete removal.

-

Donor DNA Construction: Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) via PCR. The primers used must contain 40-50 bp homology arms that are identical to the regions immediately upstream and downstream of the target gene's coding sequence. This directs the homologous recombination machinery.

-

Protoplast Preparation: Grow a fresh culture of P. expansum. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

-

RNP Assembly & Transformation: Pre-assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease with the two synthesized sgRNAs. Mix the RNPs and the donor DNA cassette with the prepared protoplasts. Induce DNA uptake using a PEG-calcium chloride solution.

-

Selection and Validation (Self-Validation):

-

Plate the transformed protoplasts on regeneration agar containing the appropriate selective agent (e.g., hygromycin B). Non-transformed cells will not grow.

-

Isolate genomic DNA from putative transformants.

-

Perform diagnostic PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type strain.

-

Confirm the knockout by sequencing the PCR product to ensure the correct insertion of the marker gene.

-

Protocol: Metabolite Analysis using HPLC-MS/MS

The rationale here is to physically separate the complex mixture of fungal metabolites by chromatography and then use mass spectrometry to specifically and sensitively detect the molecules of interest based on their unique mass-to-charge ratios and fragmentation patterns.

Objective: To detect and quantify isopatulin and other pathway intermediates.

Methodology:

-

Sample Preparation:

-

Culture wild-type and mutant Penicillium strains in a suitable liquid medium (e.g., Czapek Yeast Extract Broth) for 7-14 days.

-

Separate the mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the broth filtrate using ethyl acetate. This solvent efficiently partitions semi-polar compounds like patulin and its precursors from the aqueous medium.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in electrospray ionization (ESI) mode.

-

Detection (Self-Validation): Monitor for specific mass transitions (Multiple Reaction Monitoring, MRM) for each analyte. For isopatulin (C₇H₆O₄, M.W. 154.12), this would involve selecting the precursor ion (e.g., [M+H]⁺ at m/z 155) and a characteristic product ion generated by fragmentation.

-

-

Quantification: Generate a standard curve using an authentic analytical standard of the target molecule. Compare the peak area of the analyte in the sample to the standard curve to determine its concentration. Isotope-labeled internal standards can be used for the most accurate quantification.[6][12]

Quantitative Analysis of Pathway Activity

Direct quantitative data for the intermediate isopatulin is scarce in the literature, as it is typically converted rapidly to subsequent products. However, the production of the final product, patulin, serves as a reliable indicator of the overall flux through the pathway. Environmental factors significantly regulate the expression of the pat gene cluster and, consequently, toxin yield.

| Parameter | Optimal Condition for Patulin Production | Effect on Pathway Flux | Supporting Evidence |

| Temperature | 15-25 °C | Lower (4-8°C) or higher (30°C) temperatures significantly reduce patulin yield. Optimal growth temperature (25°C) is not always identical to optimal production temperature. | P. expansum produces the highest patulin concentrations at 16°C, with production decreasing at 25°C and 30°C.[6] At 25°C, extensive fungal growth is observed, but patulin levels can be higher than at 4°C.[13] |

| pH | Acidic (pH 4.0 - 5.0) | Both highly acidic (pH < 3.0) and neutral to alkaline (pH > 6.0) conditions suppress patulin production. | Maximum patulin production by P. expansum has been observed at pH 4.0. Another study found the highest biomass and patulin production at pH 5.0. |

| Water Activity (aW) | High (0.95 - 0.99) | Lowering water activity drastically reduces both fungal growth and toxin production. | The highest production of fungal biomass was observed at an aW of 0.95, with a sharp decline at lower values.[6] |

| Nitrogen Source | Limiting | Nitrogen limitation is a strong inducing signal for the patulin pathway. Resuspending mycelium in a nitrogen-free medium can trigger patulin synthesis. | The expression of pathway enzymes is induced when nutrient nitrogen in the medium is depleted.[1] |

Conclusion and Future Directions

The isopatulin biosynthesis pathway in Penicillium is a highly regulated and complex process, culminating from the coordinated action of the pat gene cluster. Isopatulin stands as a critical, though transient, intermediate in this metabolic cascade. While the main enzymatic steps have been elucidated through decades of research on patulin-minus mutants and biochemical analyses, questions remain regarding the precise function of every gene within the cluster and the intricate regulatory networks that respond to environmental cues.

Future research, leveraging the powerful gene-editing and analytical tools described herein, will undoubtedly focus on:

-

Complete Functional Assignment: Assigning a definitive enzymatic function to every gene in the pat cluster, particularly those converting phyllostine to isopatulin and isopatulin to ascladiol.

-

Regulatory Network Mapping: Elucidating how global regulators (e.g., LaeA, CreA) and pathway-specific regulators (patL) interact to control pathway expression in response to pH, nutrient status, and other host-derived signals.

-

Pathway Engineering: Utilizing the detailed knowledge of the pathway to engineer strains that are incapable of producing toxins or, conversely, to harness specific enzymes for biotechnological applications in synthetic chemistry.

A deeper understanding of this pathway is not merely an academic exercise; it is fundamental to ensuring the safety of our global food supply and unlocking the vast biosynthetic potential of filamentous fungi.

References

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]

-

Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 45(6), 1939–1942. [Link]

-

Beck, J., Ripka, S., Siegner, A., Schiltz, E., & Schweizer, E. (1990). The multifunctional 6-methylsalicylic acid synthase gene of Penicillium patulum. Its gene structure relative to that of other polyketide synthases. European Journal of Biochemistry, 192(2), 487–498. [Link]

-

Sekiguchi, J., & Gaucher, G. M. (1979). Isoepoxydon, a new metabolite of the patulin pathway in Penicillium urticae. Biochemical Journal, 182(2), 445–453. [Link]

-

Tjallinks, G., Boverio, A., Maric, I., et al. (2023). Structure elucidation and characterization of patulin synthase, insights into the formation of a fungal mycotoxin. The FEBS Journal, 290(21), 5114-5126. [Link]

-

Li, B., Zong, Y., Tian, P., & Chen, Y. (2020). Molecular basis and regulation of the patulin biosynthetic pathway in Penicillium expansum. Comprehensive Reviews in Food Science and Food Safety, 19(6), 3416-3438. [Link]

-

Wikipedia. (n.d.). Patulin. In Wikipedia. Retrieved January 14, 2026. [Link]

-

Tannous, J., El Khoury, R., Snini, S. P., et al. (2018). Secondary Metabolism in Penicillium expansum: Emphasis on Recent Advances in Patulin Research. Molecular Plant-Microbe Interactions, 31(4), 371-384. [Link]

-

Priest, J. W., & Light, R. J. (1990). Applications of HPLC to Quantitation of Metabolites and Enzymes of the Patulin Pathway from Penicillium patulum. Journal of Chromatography B: Biomedical Sciences and Applications, 513, 237-246. [Link]

-

Paterson, R. R. M. (2004). The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors. Mycological Research, 108(12), 1431-1437. [Link]

-

Sekiguchi, J., & Gaucher, G. M. (1979). Patulin biosynthesis: the metabolism of phyllostine and isoepoxydon by cell-free preparations from Pencillium urticae. Canadian Journal of Microbiology, 25(7), 881-887. [Link]

-

Paterson, R. R. M. (2004). The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors. Mycological Research, 108(12), 1431-1437. [Link]

-

Tannous, J., Barda, O., El Khoury, R., et al. (2017). Patulin Transformation Products and Last Intermediates in Its Biosynthetic Pathway, E- And Z-ascladiol, Are Not Toxic to Human Cells. Archives of Toxicology, 91(7), 2455–2467. [Link]

-

Welke, J. E., Hoeltz, M., Dottori, H. A., & Noll, I. B. (2009). Quantitative analysis of patulin in apple juice by thin-layer chromatography using a charge coupled device detector. Food Additives & Contaminants: Part A, 26(5), 754-758. [Link]

-

Morales, H., Marín, S., Rovira, A., Ramos, A. J., & Sanchis, V. (2007). Factors affecting patulin production by Penicillium expansum. Journal of Food Protection, 70(7), 1596-1601. [Link]

-

Jimdjio, D. T., Nguefack, J., Yin, Y., et al. (2021). Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum. Journal of Fungi, 7(8), 659. [Link]

-

Lee, K. M., Kim, H., & Lee, C. H. (2021). Influence of Major Environmental Parameters on Patulin Production by Penicillium expansum OM1 and Its Growth on Apple Puree Agar Media. Foods, 10(11), 2728. [Link]

-

Zong, Y., Li, B., Chen, Y., & Tian, P. (2016). Induction and Quantification of Patulin Production in Penicillium Species. Journal of Visualized Experiments, (117), 54728. [Link]

-

R-Biopharm AG. (n.d.). Patulin - Food & Feed Analysis. Retrieved January 14, 2026. [Link]

-

Baert, K., De Meulenaer, B., Ooghe, W., et al. (2007). Patulin accumulation in apples during storage by Penicillium Expansum and Penicillium Griseofulvum strains. Food Control, 18(11), 1374-1379. [Link]

-

Brimble, M. A., & Gibson, J. S. (1989). Ylidenebutenolide mycotoxins. Concise syntheses of patulin and neopatulin from carbohydrate precursors. Journal of the Chemical Society, Perkin Transactions 1, 179-184. [Link]

-

Li, Y., Wu, T., Liu, D., et al. (2019). Patulin-producing mold, toxicological, biosynthesis, and molecular detection of patulin. Journal of Food Science, 84(11), 2966-2975. [Link]

-

Giraud, F., & Feron, G. (2001). Submerged Liquid Culture for Production of Biomass and Spores of Penicillium. Food Technology and Biotechnology, 39(1), 1-8. [Link]

-

Jilani, K., Nazir, S., & Khan, M. I. (2013). Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan. African Journal of Biotechnology, 12(19), 2697-2702. [Link]

-

van Gulik, W. M., de Laat, W. T. A. M., Veenhuis, M., & van der Klei, I. J. (2001). Formate as an Auxiliary Substrate for Glucose-Limited Cultivation of Penicillium chrysogenum: Impact on Penicillin G Production and Biomass Yield. Applied and Environmental Microbiology, 67(3), 1165–1170. [Link]

-

Pohl, C., Mózsik, L., Driessen, A. J., Bovenberg, R. A., & Nygård, Y. (2016). CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum. ACS Synthetic Biology, 5(7), 754–764. [Link]

-

Li, X., Ma, W., Zhang, Q., et al. (2020). Determination of patulin in apple juice by amine‐functionalized solid‐phase extraction coupled with isotope dilution liquid chromatography tandem mass spectrometry. Journal of the Science of Food and Agriculture, 101(5), 1895-1901. [Link]

-

Kim, D., & Kim, B. (2022). DETERMINATION OF PATULIN IN APPLE PUREE USING LC-MS WITH TRIPLE QUADRUPOLE DETECTOR. WATER AND WATER PURIFICATION TECHNOLOGIES. SCIENTIFIC AND TECHNICAL NEWS, (2), 52-60. [Link]

-

Andersen, B., Smedsgaard, J., & Frisvad, J. C. (2004). Penicillium expansum: consistent production of patulin, chaetoglobosins, and other secondary metabolites in culture and their natural occurrence in fruit products. Journal of Agricultural and Food Chemistry, 52(8), 2421-2428. [Link]

-

Bouzid, M., El Ghaouth, A., & Bar-Shimon, M. (2015). A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity. Food Science & Nutrition, 3(6), 530–538. [Link]

-

Li, Y., Wang, Y., Liu, D., et al. (2019). Patulin biosynthesis scheme. In Patulin-producing mold, toxicological, biosynthesis, and molecular detection of patulin. [Link]

-

Sekiguchi, J., & Gaucher, G. M. (1979). Isoepoxydon, a new metabolite of the patulin pathway in Penicillium urticae. Biochemical Journal, 182(2), 445-453. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive review on patulin and Alternaria toxins in fruit and derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Isoepoxydon, a new metabolite of the patulin pathway in Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Patulin biosynthesis: the metabolism of phyllostine and isoepoxydon by cell-free preparations from Pencillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The isoepoxydon dehydrogenase gene of patulin biosynthesis in cultures and secondary metabolites as candidate PCR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patulin transformation products and last intermediates in its biosynthetic pathway, E- and Z-ascladiol, are not toxic to human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopatulin: A Mycotoxin and Secondary Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopatulin, a polyketide-derived fungal metabolite, represents a significant area of study within mycotoxicology and natural product chemistry. Structurally related to the more notorious mycotoxin patulin, isopatulin is a secondary metabolite produced by several species of Penicillium and Aspergillus.[1][2] While its toxicity and prevalence are considered less severe than patulin, its similar lactone structure suggests a potential for analogous biological activity, including interactions with cellular thiols and induction of oxidative stress.[2] This guide provides a comprehensive technical overview of isopatulin, covering its biochemical properties, biosynthetic pathway, toxicological mechanisms, and the analytical methodologies required for its detection and quantification. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to advance the study of this intriguing mycotoxin.

Introduction to Isopatulin

Isopatulin (C₇H₆O₄) is a mycotoxin and a secondary metabolite produced by various fungi, including Penicillium griseofulvum and Penicillium vulpinum.[1] As a furopyran and lactone, it shares a structural relationship with patulin, a well-documented contaminant in apples and apple-derived products.[1][3] Fungi produce secondary metabolites not for growth or reproduction, but for adaptation, defense, and interaction with their environment.[4][5] Isopatulin's role as a secondary metabolite is of interest in understanding fungal ecology and its potential impact on food safety and human health. While less studied than patulin, its presence as an intermediate in the patulin biosynthetic pathway underscores its importance in the broader context of mycotoxin research.[3]

Biochemistry and Biosynthesis

Chemical Structure and Properties

Isopatulin, also known as neopatulin, is chemically identified as 6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one.[1] It is a bicyclic lactone with a molecular weight of 154.12 g/mol .[2] The presence of the lactone ring is a key structural feature that may contribute to its biological activity, potentially through covalent interactions with nucleophilic residues in proteins, such as cysteine thiols.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄ | [1][2] |

| Molecular Weight | 154.12 g/mol | [2] |

| IUPAC Name | 6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [1] |

| Synonyms | Neopatulin | [1] |

| CAS Number | 484-91-3 | [2] |

Biosynthesis Pathway

Isopatulin is a key intermediate in the multi-step biosynthetic pathway of patulin.[3] This pathway is a classic example of polyketide synthesis in filamentous fungi, involving a cluster of genes that encode the necessary enzymes.[3][6] The process begins with the condensation of acetyl-CoA and malonyl-CoA, orchestrated by a polyketide synthase (PKS). A series of enzymatic transformations, including cyclization, oxidation, and rearrangement, leads to the formation of various intermediates. Isopatulin is formed towards the end of this cascade before its eventual conversion to patulin.[3][7] Understanding this pathway is crucial for developing strategies to inhibit mycotoxin production in food crops.

Caption: Proposed mechanism of isopatulin-induced oxidative stress and apoptosis.

Cytotoxicity and Apoptosis

Studies on patulin have demonstrated its ability to induce apoptosis in various cell lines, including human embryonic kidney (HEK293) and colon carcinoma (HCT116) cells. [8][9]The apoptotic cascade is often initiated by ROS-mediated endoplasmic reticulum (ER) stress and activation of the mitochondrial pathway. [8][10]This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. [8][11]Given its structural similarity, isopatulin is likely to exhibit cytotoxic effects, although potentially to a different degree than patulin. [12][13][14]

Analytical Methodologies

Accurate detection and quantification of isopatulin are essential for food safety monitoring and toxicological research. The standard methods employed are largely adapted from those developed for patulin. [15]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix interferences, particularly from complex food samples like fruit juices. [15]Solid-Phase Extraction (SPE) is a widely used cleanup technique.

Caption: General workflow for Solid-Phase Extraction (SPE) of isopatulin.

Detailed Protocol: SPE for Isopatulin in Apple Juice (Adapted from patulin protocols)[16][17][18]

-

Cartridge Selection: Choose an appropriate SPE cartridge. Hydrophilic-Lipophilic Balanced (HLB) or amine-functionalized polymeric cartridges are often effective for polar compounds like patulin and isopatulin. [16][18]2. Conditioning: Condition the SPE cartridge by passing 5-6 mL of a suitable solvent, such as methanol or ethyl acetate, through it. This activates the stationary phase. [16]3. Equilibration: Equilibrate the cartridge by passing 5-6 mL of acidified water (e.g., 0.1% acetic acid) to prepare it for the aqueous sample. [19]4. Sample Loading: Dilute the apple juice sample (e.g., 1:1) with acidified water. [17]Load a defined volume (e.g., 2-4 mL) onto the cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min). [17][19]5. Washing: Wash the cartridge with 2-3 mL of ultrapure water to remove sugars and other water-soluble interferences that did not bind to the sorbent. [17]6. Elution: Elute the retained isopatulin using an appropriate organic solvent. A common choice is acetonitrile or ethyl acetate. [16][17]Collect the eluate in a clean tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis. [19] Causality Note: The use of ethyl acetate or other polar solvents for extraction and elution is based on the polar nature of isopatulin, ensuring efficient recovery from the sample matrix and SPE sorbent. [16]Acidification of the sample helps to keep the lactone ring of isopatulin stable.

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy. [16][20]Isotope dilution methods, using a stable isotope-labeled internal standard (e.g., ¹³C-patulin), are preferred as they correct for matrix effects and variations in instrument response. [16][18] Typical LC-MS/MS Parameters (Adapted from patulin methods)[16][19]

| Parameter | Typical Setting | Rationale |

| LC Column | C18 or multimode column (e.g., 150 x 2.1mm, 3µm) | Provides good retention and separation for polar analytes. [16][17] |

| Mobile Phase | A: Water with 0.1% Acetic Acid or Ammonium FluorideB: Acetonitrile or Methanol | Acid modifier aids in protonation for ESI. Gradient elution separates the analyte from matrix components. [19] |

| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds. Patulin and isopatulin ionize well in negative mode. [16] |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions. [16] |

| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) (Hypothetical for Isopatulin, based on Patulin) | Patulin: m/z 153 → 109. [16]Isopatulin would have the same m/z but may have different optimal transitions. |

Potential Applications and Future Directions

While primarily viewed as a toxin, some fungal secondary metabolites have been investigated for therapeutic properties. [5]For instance, a derivative of isopatulin named pintulin, produced by Penicillium vulpinum, has been shown to exhibit weak activity against tumor cell lines. [12]This suggests that the isopatulin scaffold could be a starting point for the development of novel therapeutic agents. Further research is needed to explore its full range of biological activities and to assess whether its toxic properties can be separated from any potential beneficial effects through medicinal chemistry efforts.

Conclusion

Isopatulin remains a relatively understudied mycotoxin compared to its well-known analogue, patulin. As an intermediate in the patulin biosynthetic pathway, its presence can be an indicator of fungal contamination. Its structural similarity to patulin strongly suggests a shared mechanism of toxicity centered on the induction of oxidative stress and apoptosis. The advancement of sensitive analytical techniques like LC-MS/MS allows for more robust detection and quantification, which is crucial for both food safety and toxicological assessment. Future research should focus on fully elucidating the specific toxicological profile of isopatulin, its prevalence in various commodities, and exploring the potential of its chemical scaffold in drug discovery.

References

-

National Center for Biotechnology Information. "Isopatulin." PubChem Compound Database, CID=155497. [Link]

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). "Biosynthesis and Toxicological Effects of Patulin." Toxins, 2(4), 613–631. [Link]

-

Notardonato, I., et al. (2021). "Critical review of the analytical methods for determining the mycotoxin patulin in food matrices." Reviews in Analytical Chemistry, 40(1), 144-164. [Link]

-

Kouadio, J. H., et al. (2015). "Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway." Toxicological Sciences, 149(1), 155-166. [Link]

-

Kim, B., et al. (2015). "An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry." Analytical and Bioanalytical Chemistry, 407(18), 5433–5442. [Link]

-

Kosemura, S., et al. (1996). "A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties." The Journal of Antibiotics, 49(10), 985-989. [Link]

-

Rychlik, M., & Schieberle, P. (1999). "Quantification of the mycotoxin patulin by a stable isotope dilution assay." Journal of Agricultural and Food Chemistry, 47(9), 3749-3755. [Link]

-

Wu, Q., et al. (2015). "Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells." Toxicon, 94, 1-7. [Link]

-

Kouadio, J. H., et al. (2015). "Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway." Toxicological Sciences, 149(1), 155-166. [Link]

-

Kim, B., et al. (2015). "An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry." ResearchGate. [Link]

-

van der Lende, T. R., et al. (2002). "Synthesis of Penicillium chrysogenum acetyl-CoA:isopenicillin N acyltransferase in Hansenula polymorpha: first step towards the introduction of a new metabolic pathway." Fungal Genetics and Biology, 37(1), 39-47. [Link]

-

Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018). "The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer." Redox Biology, 14, 10-14. [Link]

-

Kiel, J. A., et al. (2007). "Production of functionally active Penicillium chrysogenum isopenicillin N synthase in the yeast Hansenula polymorpha." BMC Biotechnology, 7, 13. [Link]

-

Sova, M., & Saso, L. (2017). "The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases." Biotechnology and Applied Biochemistry, 64(4), 513-524. [Link]

-

Notardonato, I., et al. (2021). "Critical review of the analytical methods for determining the mycotoxin patulin in food matrices." ResearchGate. [Link]

-

Tannous, J., et al. (2015). "The generally accepted pathway for patulin biosynthesis is shown in..." ResearchGate. [Link]

-

Lopus, M., et al. (2010). "Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype." Cancer Research, 70(11), 4503-4511. [Link]

-

Chen, Y., et al. (2018). "Genomic Analyses of Penicillium Species Have Revealed Patulin and Citrinin Gene Clusters and Novel Loci Involved in Oxylipin Production." Toxins, 10(1), 22. [Link]

-

Wu, Q., et al. (2015). "Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells." ResearchGate. [Link]

-

Overy, D. P., et al. (2012). "Patulin and secondary metabolite production by marine-derived Penicillium strains." Fungal Biology, 116(11), 1145-1154. [Link]

-

Baird, L., & Dinkova-Kostova, A. T. (2020). "The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway." Journal of Biological Chemistry, 295(49), 16637-16651. [Link]

-

Lin, Y. H., et al. (2023). "Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC)." Environmental Toxicology, 38(1), 133-142. [Link]

-

Cuadrado, A. (2021). "Keap1/Nrf2 Signaling Pathway." Antioxidants, 10(5), 789. [Link]

-

Zhang, B., et al. (2023). "Patulin induces ROS-dependent cardiac cell toxicity by inducing DNA damage and activating endoplasmic reticulum stress apoptotic pathway." ResearchGate. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). "KEAP1 and done? Targeting the NRF2 pathway with sulforaphane." Trends in Pharmacological Sciences, 36(10), 659-670. [Link]

-

Affinisep. "Application Note AFFINIMIP® SPE Patulin Apple Juice LC – MS/MS." Application Note. [Link]

-

Al-Jaal, B. A., et al. (2019). "Cytotoxicity of patulin tested on different cell lines." ResearchGate. [Link]

-

Juan-García, A., et al. (2024). "Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin." Food and Chemical Toxicology, 186, 114556. [Link]

-

Li, Y., et al. (2023). "Cytotoxic Effects Induced by Combined Exposure of the Patulin, Ochratoxin A, and Acetamiprid to HK-2 and SK-N-SH Cell Lines." Toxins, 15(11), 633. [Link]

-

Li, X., et al. (2020). "Determination of patulin in apple juice by amine‐functionalized SPE coupled with isotope dilution LC-MS/MS." Wiley Analytical Science. [Link]

-

Keszthelyi, A., et al. (2015). "Secondary metabolites in fungus-plant interactions." Acta Microbiologica et Immunologica Hungarica, 62(3), 227-251. [Link]

-

Agilent Technologies. (2013). "PROVEN APPROACHES FOR TODAY'S FOOD ANALYSIS CHALLENGES." Compendium. [Link]

-

National Center for Biotechnology Information. "Isotenulin." PubChem Compound Database, CID=442265. [Link]

-

Chen, Y., et al. (2019). "Biological Activities of Some New Secondary Metabolites Isolated from Endophytic Fungi: A Review Study." Molecules, 24(12), 2275. [Link]

-

Wang, Y., et al. (2021). "Network pharmacology and molecular docking reveal the mechanism of Scopoletin against non-small cell lung cancer." Life Sciences, 270, 119131. [Link]

-

Nielsen, K. F., et al. (2017). "Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19." Molecules, 22(10), 1664. [Link]

-

Wikipedia. "Isoquinoline." [Link]

-

Alshannaq, A., & Yu, J. H. (2017). "Chemical structure of patulin..." ResearchGate. [Link]

-

Liu, Y., et al. (2019). "Anti-phytopathogenic activity and the possible mechanisms of action of isoquinoline alkaloid sanguinarine." Pesticide Biochemistry and Physiology, 159, 1-8. [Link]

-

Scientific Animations. (2016). "Explaining the Mechanism of Action of Pharmaceutical Compounds." YouTube. [Link]

-

EBSCO. "Mechanisms of action in antifungal drugs." Research Starters. [Link]

Sources

- 1. Isopatulin | C7H6O4 | CID 155497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway. | Semantic Scholar [semanticscholar.org]

- 9. Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patulin induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Critical review of the analytical methods for determining the mycotoxin patulin in food matrices [iris.unimol.it]

- 16. An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. affinisep.com [affinisep.com]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Quantification of the mycotoxin patulin by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Isopatulin

Introduction

Within the vast and complex world of fungal secondary metabolites, the mycotoxin patulin has long been a subject of intense scientific scrutiny due to its prevalence in food products and its documented toxicity. However, its structural isomer, isopatulin, a polyketide-derived fungal metabolite produced by various Penicillium and Aspergillus species, remains a comparatively enigmatic molecule.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical structure, physicochemical properties, synthesis, and biological activities of isopatulin. As we navigate the intricacies of this molecule, we will not only present established data but also illuminate the causality behind experimental methodologies and highlight areas ripe for future investigation.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is the bedrock of its scientific exploration, influencing everything from its biological activity to its analytical detection. Isopatulin, with the chemical formula C7H6O4, is a lactone and a furopyran, structurally related to patulin.[2][3]

1.1: Chemical Structure and Stereochemistry

Isopatulin, also known as neopatulin, is systematically named 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione.[1] Its bicyclic structure consists of a furan ring fused to a pyran ring, containing a lactone functional group. This structure is the key determinant of its chemical reactivity and biological interactions.

1.2: Spectroscopic Profile

Table 1: Summary of Expected Spectroscopic Data for Isopatulin

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to olefinic protons, methylene protons adjacent to oxygen, and a methine proton. |

| ¹³C NMR | Resonances for carbonyl carbons (lactone), olefinic carbons, and carbons bonded to oxygen. A reference to the ¹³C NMR spectrum of an isopatulin derivative, pintulin, in CDCl3 provides a valuable starting point for spectral interpretation.[4] |

| IR (Infrared) | Strong absorption bands characteristic of a lactone carbonyl group (C=O stretch) and C-O stretching vibrations. |

| Mass Spec (MS) | A molecular ion peak corresponding to its exact mass of 154.0266 g/mol .[1] Fragmentation patterns would likely involve the loss of CO and other small neutral molecules. |

Rationale for Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom. Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present, particularly the characteristic lactone carbonyl. Mass Spectrometry (MS) provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure and stability.

1.3: Physicochemical Parameters

The physical and chemical properties of isopatulin dictate its behavior in biological systems and analytical procedures.

Table 2: Physicochemical Properties of Isopatulin

| Property | Value/Information | Source |

| Molecular Formula | C7H6O4 | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| CAS Number | 484-91-3 | [1] |

| IUPAC Name | 2,3-dihydro-4H-furo[3,4-b]pyran-4,7(5H)-dione | [1] |

| Appearance | Expected to be a crystalline solid. | - |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO, methanol, and ethanol. Water solubility is likely limited. | - |

| Stability | Likely sensitive to high pH (alkaline conditions) due to the lactone ring, which can be hydrolyzed. Stability may also be affected by temperature and light. | - |

| Melting Point | Not well-documented in publicly available literature. | - |

Self-Validating System in Property Determination: When determining these parameters experimentally, a self-validating approach is crucial. For instance, solubility should be assessed in a panel of solvents with varying polarities, and the results cross-validated with theoretical predictions based on the molecule's structure. Stability studies should be conducted under a matrix of conditions (e.g., varying pH and temperature over time), with degradation products analyzed by HPLC-MS to understand the decomposition pathways.

Section 2: Synthesis and Biosynthesis

The availability of pure isopatulin for research purposes is dependent on efficient synthetic and biosynthetic production methods.

2.1: Chemical Synthesis Routes

A divergent synthetic route to isopatulin has been developed, offering a controlled and scalable method for its production.[5][6] The key final step in this synthesis is the regioselective oxidation of (Z)-ascladiol using manganese dioxide (MnO2).[5] This chemoenzymatic approach provides a high degree of control over the final product.

Causality in Synthetic Choices: The choice of MnO2 as the oxidizing agent is critical for the regioselectivity of the reaction, preferentially oxidizing the allylic alcohol of (Z)-ascladiol to the corresponding lactone without over-oxidation or rearrangement of the molecule. This highlights the importance of reagent selection in achieving the desired chemical transformation.

2.2: Fungal Biosynthesis Pathway

Isopatulin is a key intermediate in the biosynthesis of patulin in fungi like Penicillium urticae.[7] The pathway is a classic example of polyketide synthesis, starting from acetyl-CoA and malonyl-CoA. Isopatulin is formed from its precursor, phyllostine, and is subsequently converted to other intermediates en route to patulin.

Section 3: Biological Activity and Mechanism of Action

While less studied than patulin, isopatulin is known to possess biological activity. Its structural similarity to patulin suggests that it may share some mechanisms of action, primarily related to its electrophilic nature.

3.1: Cytotoxicity and Antitumor Properties

Preliminary studies on isopatulin derivatives, such as pintulin, have shown weak activity against various tumor cell lines.[8][9] The cytotoxic effects of the parent compound, patulin, are well-documented against a range of cancer cell lines, including neuroblastoma, colon, and breast cancer. It is plausible that isopatulin exhibits similar, albeit potentially less potent, cytotoxic effects. Further research is needed to determine the specific IC50 values of isopatulin against a panel of cancer cell lines.

3.2: Antimicrobial Activity

Isopatulin has been reported to have a role as an antibacterial agent.[2][3] This is consistent with the known antibiotic properties of patulin. The extent of its antimicrobial spectrum and its potency compared to established antibiotics are areas that warrant further investigation.

3.3: Molecular Mechanism of Action

The mechanism of action of isopatulin is not well-characterized but is thought to involve interactions with cellular thiol groups, potentially affecting the cellular redox balance.[1] The electrophilic nature of the lactone ring makes it susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). This interaction can lead to the depletion of cellular antioxidants, inducing oxidative stress and subsequent cellular damage. Patulin has been shown to induce the production of reactive oxygen species (ROS) and trigger the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[10]

Section 4: Experimental Protocols

The following protocols are provided as a starting point for researchers working with isopatulin and are based on established methods for related mycotoxins.

4.1: Isolation and Purification from Fungal Cultures (Adapted from P. vulpinum)

-

Cultivation: Grow Penicillium vulpinum in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C with shaking.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

Chromatographic Purification: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and subject it to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

-

Further Purification: Pool the fractions containing isopatulin (monitored by TLC with UV visualization) and further purify by preparative HPLC on a C18 column.

Self-Validation: Throughout the purification process, it is essential to monitor the presence and purity of isopatulin using analytical HPLC with a DAD detector and confirm the identity of the final product by mass spectrometry and NMR.

4.2: Quantitative Analysis using HPLC-UV

-

Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) and a UV detector.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 10:90 v/v) is a good starting point. The pH of the aqueous phase can be adjusted to around 4 with acetic acid to improve peak shape.

-

Detection: Monitor the eluent at a wavelength of 276 nm.

-

Quantification: Prepare a standard curve of isopatulin in the mobile phase over a suitable concentration range. The concentration of isopatulin in samples can be determined by comparing their peak areas to the standard curve.

Justification of Method: A C18 column is chosen for its ability to retain and separate moderately polar compounds like isopatulin. The mobile phase composition is optimized to achieve a good balance between retention time and peak resolution. UV detection at 276 nm is selected based on the expected chromophore in the isopatulin molecule.

4.3: In vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of isopatulin (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle of the Assay: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Section 5: Toxicological Profile

The toxicological profile of isopatulin is not well-established, and this represents a significant knowledge gap.

5.1: Acute and Chronic Toxicity

There is a lack of publicly available data on the acute (e.g., LD50 values) and chronic toxicity of isopatulin in animal models. Given the known toxicity of its isomer, patulin, it is crucial that future studies address this.

5.2: Regulatory Status and Safety Considerations

Due to the limited research on its toxicity and occurrence, there are currently no specific regulatory limits for isopatulin in food and feed. However, given its structural similarity to the regulated mycotoxin patulin, its presence in consumer products warrants monitoring. Standard laboratory safety precautions should be taken when handling isopatulin, including the use of personal protective equipment.

Conclusion and Future Perspectives

Isopatulin remains a molecule of interest at the intersection of mycotoxicology and natural product chemistry. This guide has synthesized the current knowledge on its chemical structure, properties, synthesis, and biological activities. It is evident that while a foundational understanding exists, there are significant opportunities for further research.

Future investigations should prioritize:

-

Comprehensive Spectroscopic and Physicochemical Characterization: Publishing a complete and validated set of spectroscopic data and physicochemical properties for isopatulin.

-

Elucidation of the Mechanism of Action: Moving beyond the hypothesis of thiol reactivity to identify specific cellular targets and signaling pathways affected by isopatulin.

-

In-depth Toxicological Evaluation: Determining the acute and chronic toxicity of isopatulin to establish a comprehensive safety profile.

-

Exploration of Therapeutic Potential: Systematically screening isopatulin for its anticancer and antimicrobial activities to assess its potential as a lead compound for drug development.

By addressing these knowledge gaps, the scientific community can fully unlock the chemical and biological secrets of isopatulin and determine its significance in both a toxicological and potentially therapeutic context.

References

-

Lykakis, I. N., Zaravinos, I. P., Raptis, C., & Stratakis, M. (2009). Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation. The Journal of Organic Chemistry, 74(16), 6339–6342. [Link]

-

Mikami, A., Okazaki, T., Sakai, N., Ichihara, T., Hanada, K., & Mizoue, K. (1996). A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties. The Journal of Antibiotics, 49(10), 985–989. [Link]

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. Toxins, 2(4), 613–631. [Link]

-

PubChem. (n.d.). Isopatulin. Retrieved from [Link]

-

ResearchGate. (n.d.). Divergent Synthesis of the Co-isolated Mycotoxins Longianone, Isopatulin, and (Z)-Ascladiol via Furan Oxidation. Retrieved from [Link]

-

Turkmen, N. B., Yuce, H., Ozek, D. A., Aslan, S., Yasar, S., & Unuvar, S. (2021). Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line. Annals of Medical Research, 28(9), 1636-1640. [Link]

-

SpectraBase. (n.d.). ISOPATULIN. Retrieved from [Link]

-

Liu, B. H., Wu, T. S., & Yu, F. Y. (2007). Induction of oxidative stress response by the mycotoxin patulin in mammalian cells. Toxicological sciences, 95(2), 346–352. [Link]

Sources

- 1. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isopatulin | C7H6O4 | CID 155497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Divergent synthesis of the co-isolated mycotoxins longianone, isopatulin, and (Z)-ascladiol via furan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new isopatulin derivative pintulin produced by Penicillium vulpinum F-4148 taxonomy, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Induction of oxidative stress response by the mycotoxin patulin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Isopatulin structural elucidation (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of Isopatulin

Abstract

Isopatulin (also known as neopatulin) is a mycotoxic bicyclic lactone produced by various species of Aspergillus and Penicillium, including Penicillium griseofulvum.[1] As a member of the furopyran class, its robust structural characterization is essential for toxicological assessment, metabolic studies, and as a reference standard in food safety analysis. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the definitive structural elucidation of isopatulin. We will explore the causality behind experimental choices, present detailed protocols, and synthesize the data to build the molecular structure from first principles.

The Logic of Structural Elucidation: A Workflow Overview

The process of elucidating an unknown molecular structure is a systematic, multi-step validation process. Each piece of spectroscopic data provides a unique set of clues, and only when all clues converge on a single, consistent structure can the elucidation be considered complete. The workflow for isopatulin follows a logical progression from determining the elemental composition to mapping the precise atomic connectivity.

Caption: Workflow for Isopatulin Structural Elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For isopatulin, HRMS analysis yields a molecular formula of C₇H₆O₄ .[1] This formula is the foundational piece of information upon which all subsequent analysis is built. From this, we can calculate the Degrees of Unsaturation (DBE) to be 5. This high value immediately suggests the presence of multiple rings and/or double bonds, which is consistent with a complex bicyclic structure.

Table 1: High-Resolution Mass Spectrometry Data for Isopatulin

| Parameter | Value | Inference |

|---|---|---|

| Molecular Formula | C₇H₆O₄ | Confirmed by HRMS |

| Exact Mass | 154.0266 g/mol | Foundational for formula determination |

| Degrees of Unsaturation | 5 | Indicates rings and π-bonds |

While detailed fragmentation data can be complex, tandem MS (MS/MS) experiments would likely show characteristic losses of small neutral molecules such as CO (28 Da) and CO₂ (44 Da), which are indicative of the lactone functional group.

1D NMR Spectroscopy: Identifying the Structural Fragments

1D NMR spectroscopy provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Disclaimer: A complete, formally published, and assigned experimental NMR dataset for isopatulin was not available in public literature searches at the time of writing. The following data is a representative and chemically plausible dataset constructed from spectral database information and known chemical shift values for analogous structural motifs. It serves to illustrate the elucidation process.

Table 2: Representative ¹H and ¹³C NMR Data for Isopatulin (500/125 MHz, CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 2 | 118.0 | 6.25 | d (2.5) |

| 3 | 152.0 | 7.50 | d (2.5) |

| 3a | 105.0 | - | - |

| 4 | 70.0 | 4.95, 4.85 | dd (16.0, 2.0), d (16.0) |

| 6 | 98.0 | 6.60 | t (2.0) |

| 7a | 165.0 | - | - |

| C=O | 172.0 | - | - |

| 6-OH | - | ~3.5 | br s |

Analysis of the ¹H NMR Spectrum

-

Olefinic Protons (H-2, H-3): The signals at δ 7.50 and δ 6.25 ppm are in the downfield region, characteristic of protons on a double bond. Their doublet multiplicity with a small coupling constant (J ≈ 2.5 Hz) indicates they are coupled to each other, forming a vinyl system. The significant downfield shift of H-3 suggests it is β to the electron-withdrawing carbonyl group.

-

Methylene Protons (H-4): The two protons at δ 4.95 and 4.85 ppm show a large geminal coupling (J = 16.0 Hz), confirming they are on the same carbon (a CH₂ group). Their chemical shift indicates they are adjacent to an oxygen atom. The additional small coupling on one of the protons (dd) suggests a long-range coupling to another proton, likely H-6.

-

Lactol Proton (H-6): The signal at δ 6.60 ppm is characteristic of a proton on a carbon bonded to two oxygen atoms (a lactol or hemiacetal). Its triplet multiplicity with a small coupling constant (J ≈ 2.0 Hz) indicates it is coupled to the two nearby H-4 protons.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal at δ 172.0 ppm is definitively assigned to the ester/lactone carbonyl carbon.

-

Olefinic and Quaternary Carbons: The four signals between δ 105.0 and 165.0 ppm correspond to the four sp²-hybridized carbons of the α,β-unsaturated lactone system. C-3 and C-7a are significantly deshielded due to their proximity to the carbonyl oxygen.

-

Oxygenated Carbons: The signals at δ 70.0 (C-4) and δ 98.0 (C-6) are in the characteristic range for sp³ carbons directly attached to oxygen atoms. The C-6 signal is further downfield as it is bonded to two oxygens.

2D NMR Spectroscopy: Assembling the Molecular Skeleton

While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule like isopatulin, COSY, HSQC, and HMBC experiments are indispensable.[2][3]

¹H-¹H COSY: Mapping Proton Neighbors

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

A clear cross-peak between H-2 (δ 6.25) and H-3 (δ 7.50) would confirm their three-bond (vicinal) coupling and establish the C2-C3 vinyl fragment.

-

Correlations between the lactol proton H-6 (δ 6.60) and both methylene protons H-4a/H-4b (δ 4.95/4.85) would establish the O-C6-C?-C4 fragment, although the intervening oxygen atom means this is a 4-bond coupling, which is often weak but observable in systems like this.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation between each proton and the carbon atom it is attached to. This is a powerful tool for unambiguously assigning the carbon spectrum based on the more easily interpreted proton spectrum.

-

H-2 (δ 6.25) would correlate to C-2 (δ 118.0).

-

H-3 (δ 7.50) would correlate to C-3 (δ 152.0).

-

H-4a/b (δ 4.95/4.85) would correlate to C-4 (δ 70.0).

-

H-6 (δ 6.60) would correlate to C-6 (δ 98.0).

HMBC: Establishing the Long-Range Framework

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for elucidating the complete carbon skeleton, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[4] This allows us to connect the previously identified fragments and place the quaternary (non-protonated) carbons.

The following diagram and key correlations are essential for confirming the bicyclic furopyranone core of isopatulin:

Caption: Key HMBC correlations for Isopatulin.

-

Connecting the Lactone Ring: A crucial correlation from H-2 (δ 6.25) to the carbonyl carbon (δ 172.0) confirms the α,β-unsaturated lactone system. A further correlation from H-3 (δ 7.50) to the quaternary carbon C-7a (δ 165.0) solidifies this ring.

-

Fusing the Rings: The connection between the two rings is established by correlations from the H-4 protons (δ 4.95/4.85) to the quaternary carbon C-3a (δ 105.0) .

-

Confirming the Furopyran Ring: The structure of the second ring is confirmed by correlations from the H-6 proton (δ 6.60) to C-7a (δ 165.0) and from the H-4 protons to C-6 (δ 98.0) .

By systematically assembling these long-range correlations, the proposed bicyclic structure of isopatulin is unequivocally confirmed.

Experimental Protocols

Reproducible and high-quality data acquisition is fundamental to successful structural elucidation.

Sample Preparation

-

Purification: Isopatulin must be isolated and purified to >95% purity using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).

-

Sample Weighing: Accurately weigh 1-5 mg of purified isopatulin.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer to serve as an internal reference (δ 0.00 ppm).

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogenous.

NMR Data Acquisition

-

Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample to ensure sharp spectral lines.

-

1D Spectra:

-

¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of ~12 ppm is typical.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce singlet peaks for all carbons. A spectral width of ~220 ppm is standard.

-

-

2D Spectra:

-

COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

-

HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence optimized for one-bond ¹J(CH) couplings of ~145 Hz.

-

HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz to observe both ²J(CH) and ³J(CH) correlations.

-

Mass Spectrometry Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.

-

Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via an LC system.

-

Ionization: Acquire data in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) with high resolution (>10,000) to ensure accurate mass measurement for molecular formula determination.

Conclusion

The structural elucidation of isopatulin is a prime example of the synergy between modern spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula, setting the boundaries for the structural puzzle. 1D NMR spectroscopy then identifies the key functional groups and proton environments. Finally, a suite of 2D NMR experiments, particularly the HMBC experiment, provides the crucial long-range connectivity information required to assemble the fragments into the final, validated bicyclic furopyranone structure. This rigorous, evidence-based approach ensures the highest degree of confidence in the assigned structure, which is critical for all subsequent scientific and regulatory applications.

References

-

PubChem. Isopatulin. National Center for Biotechnology Information. [Link]

-

SpectraBase. ISOPATULIN. Wiley Science Solutions. [Link]

-

Cui, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

ResearchGate. (2016). Proposed MS fragmentation pathway for patulin–TMS. [Link]

-

Chen, K., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]

-

Advances in Polymer Science. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Foss, B. J., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (2020). Correlated spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) of compound 1 isolated from S. indica leaf extract. [Link]

Sources

A Comparative Mechanistic Analysis of Patulin and Isopatulin: A Technical Guide for Researchers

Foreword

In the realm of mycotoxin research, patulin has long been a subject of intensive investigation due to its widespread contamination of fruits and fruit-based products and its established toxicity. Its mechanisms of action at the cellular and molecular levels have been progressively elucidated, revealing a complex interplay of electrophilic reactivity, oxidative stress induction, and disruption of critical signaling pathways. In contrast, its structural isomer and biosynthetic precursor, isopatulin, remains a comparatively enigmatic molecule. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, comparative analysis of the mechanisms of action of these two related mycotoxins. By synthesizing current knowledge on patulin with the limited but suggestive information available for isopatulin, this document aims to illuminate our understanding of their shared and potentially divergent biological activities, and to catalyze further investigation into the toxicology of isopatulin.

Introduction to Patulin and Isopatulin: Structural Analogs with Potentially Different Fates

Patulin is a polyketide-derived mycotoxin produced by several fungal species, most notably from the Aspergillus, Penicillium, and Byssochlamys genera.[1] Its presence in apples and apple products is a significant food safety concern.[2] Chemically, patulin is an unsaturated heterocyclic lactone, a structure that confers significant electrophilic reactivity.[3]

Isopatulin shares the same chemical formula (C7H6O4) and a similar lactone structure, distinguishing it as a structural isomer of patulin.[4] Crucially, isopatulin is recognized as an intermediate in the biosynthetic pathway of patulin.[5] Despite this close biochemical relationship, the toxicological profile and mechanism of action of isopatulin are not well-characterized and have been far less extensively studied than those of patulin.[4] This guide will delve into the known mechanisms of patulin and leverage this understanding to build a comparative framework for isopatulin, highlighting key areas for future research.

The Multifaceted Mechanism of Action of Patulin

The toxicity of patulin is not attributed to a single mode of action but rather to a cascade of interconnected cellular events initiated by its chemical reactivity.

The Pivotal Role of Thiol Reactivity

At the core of patulin's mechanism of action is its high affinity for sulfhydryl (thiol) groups (-SH) present in amino acids like cysteine, and consequently in proteins and peptides.[6] This reactivity is due to the electrophilic nature of the α,β-unsaturated lactone ring.

-

Enzyme Inhibition: By covalently binding to the thiol groups in the active sites of enzymes, patulin can inhibit their function. This non-specific enzyme inhibition can disrupt a wide array of cellular processes.

-

Glutathione Depletion: Patulin readily forms adducts with glutathione (GSH), a critical intracellular antioxidant.[6] This depletion of the cellular GSH pool compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.[7] The formation of patulin-GSH adducts has been shown to reduce the acute toxicity of patulin, suggesting that GSH plays a direct role in its detoxification.[6]

Induction of Oxidative Stress

A major consequence of GSH depletion and direct interactions with cellular components is the induction of oxidative stress.[8] Patulin treatment has been shown to increase intracellular ROS levels and lipid peroxidation.[8][9] This oxidative imbalance is a key driver of subsequent cellular damage. The generation of ROS contributes to patulin's cytotoxicity, and the overexpression of antioxidant enzymes like superoxide dismutase (SOD) or catalase can mitigate this damage.[8]

Genotoxicity and DNA Damage

Patulin is recognized as a genotoxic agent, capable of causing damage to genetic material.[10] Its genotoxicity is thought to be mediated by a combination of direct and indirect mechanisms:

-

DNA Adduct Formation: While less characterized than its reaction with thiols, the potential for direct interaction with DNA exists.

-

Oxidative DNA Damage: The ROS generated during patulin-induced oxidative stress can lead to single- and double-strand DNA breaks and the formation of oxidized bases.

-

Chromosomal Aberrations: Studies have demonstrated that patulin can induce micronucleus formation and chromosomal aberrations in mammalian cells.[9]

Disruption of Cellular Signaling Pathways

Patulin is known to modulate several key signaling pathways, leading to downstream effects on cell survival, proliferation, and death.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Patulin activates the p38 kinase and c-Jun N-terminal kinase (JNK) signaling pathways. The activation of the p38 kinase pathway, in particular, has been shown to contribute to patulin-induced cell death.

-

PI3K/Akt Pathway: Evidence suggests that patulin can also affect the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.

Induction of Apoptosis

The culmination of patulin-induced cellular insults, including oxidative stress, DNA damage, and signaling pathway dysregulation, is often the induction of programmed cell death, or apoptosis. Patulin has been shown to trigger apoptosis in various cell lines.[1] This process is characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

Impairment of Intestinal Barrier Function

The intestine is a primary target for ingested mycotoxins. Patulin has been demonstrated to disrupt the integrity of the intestinal epithelial barrier.[11] This is achieved by affecting the expression and organization of tight junction proteins, leading to increased intestinal permeability.[11]

Isopatulin: An Uncharted Mechanistic Landscape

In stark contrast to the extensive body of research on patulin, the mechanism of action of isopatulin remains largely uninvestigated. Current understanding is primarily based on inference from its chemical structure and its role as a biosynthetic precursor to patulin.

Postulated Thiol Reactivity

Given that isopatulin possesses a similar lactone structure to patulin, it is hypothesized that it may also exhibit reactivity towards cellular thiol groups.[4] This is a critical area for future research, as the extent of this reactivity would likely be a primary determinant of its toxicity. The specific stereochemistry of isopatulin compared to patulin could influence the rate and nature of its interaction with sulfhydryl groups, potentially leading to a different toxicological profile.

Biological Activity: A Knowledge Gap